molecular formula C14H9Cl2N3O2S B3037271 1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone CAS No. 477853-10-4

1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone

Cat. No. B3037271
CAS RN: 477853-10-4
M. Wt: 354.2 g/mol
InChI Key: IBAWLTUKDVJFSU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone, or DCBSOP, is a synthetic compound with a wide range of potential applications in scientific research. DCBSOP is a member of the oxadiazole family, a class of organic compounds that are known to possess antimicrobial, antifungal, and insecticidal properties. It is also known to possess antioxidant and anti-inflammatory properties. DCBSOP has been used in a variety of scientific research applications, including the study of the effects of oxidative stress, the development of novel drugs, and the identification of new therapeutic targets.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of bioactivities due to their unique structural features, enabling effective binding with various enzymes and receptors through multiple weak interactions. Research highlights the development of 1,3,4-oxadiazole-based compounds for treating various ailments, showcasing their significant therapeutic value. These compounds have been explored for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties, among others, indicating a vast development potential in medicinal chemistry (Verma et al., 2019).

Role in Antitubercular and Anticancer Therapies

The antitubercular activity of 1,3,4-oxadiazole derivatives, including evaluations against M. tuberculosis and various non-tuberculous mycobacteria, is noteworthy. Certain derivatives have shown efficacy comparable to established treatments, suggesting these compounds as a basis for designing new antitubercular agents with significant activity and lower cytotoxicity (Asif, 2014). Additionally, the anticancer and antiviral activities of 1,3,4-oxadiazoles have been extensively documented, with derivatives demonstrating broad and potent functions as inhibitors of enzymes, kinases, and growth factors critical in cancer and viral disease processes (Devi et al., 2022).

Applications in Metal-Ion Sensing

Beyond therapeutic applications, 1,3,4-oxadiazole scaffolds have also found use in the field of chemosensors, particularly for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for developing selective sensors for metal ions. This demonstrates the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceuticals, extending into analytical chemistry and materials science (Sharma et al., 2022).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-9-4-3-8(11(16)6-9)7-19-5-1-2-10(13(19)20)12-17-18-14(22)21-12/h1-6H,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAWLTUKDVJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NNC(=S)O2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
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1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
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1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
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1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
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1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
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1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone

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